molecular formula C10H9BrO3 B2973996 Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1463457-51-3

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B2973996
CAS No.: 1463457-51-3
M. Wt: 257.083
InChI Key: VQTZTTWQSQRVDK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate ester group at the 2-position of the dihydrobenzofuran ring.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or conformation of the target proteins, thereby affecting their function and the biochemical pathways in which they are involved.

Biochemical Pathways

For instance, some benzofuran derivatives have demonstrated significant cell growth inhibitory effects in different types of cancer cells . This suggests that these compounds may affect pathways involved in cell proliferation and survival.

Result of Action

For instance, it may induce changes in gene expression, disrupt protein function, or alter cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a suitable benzofuran precursor followed by esterification. One common method includes the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alcohols or alkanes.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

    Reduction: Formation of benzofuran-2-methanol or dihydrobenzofuran.

    Hydrolysis: Formation of 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTZTTWQSQRVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463457-51-3
Record name methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
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